molecular formula C11H21N5O6 B557086 Boc-Arg(NO2)-OH CAS No. 2188-18-3

Boc-Arg(NO2)-OH

Cat. No. B557086
CAS RN: 2188-18-3
M. Wt: 319.31 g/mol
InChI Key: OZSSOVRIEPAIMP-ZETCQYMHSA-N
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Description

Molecular Structure Analysis

The molecular structure of Boc-Arg(NO2)-OH is represented by the formula HN=C(NHNO2)NH(CH2)3CH(COOH)NHCOOC(CH3)3 . The molecular weight of Boc-Arg(NO2)-OH is 319.31 g/mol .


Physical And Chemical Properties Analysis

Boc-Arg(NO2)-OH has a molecular weight of 319.31 g/mol . The molecular formula is C11H21N5O6 .

Scientific Research Applications

  • Fluorescent Arginine Derivative Synthesis : Boc-Arg(Nap)-OH, a derivative of Boc-Arg-OH with a fluorescent side-chain, was synthesized using palladium(0)-catalyzed coupling. This derivative accesses an electrically neutral protonation state, unlike arginine itself. It's useful in fluorescence emission studies and can be incorporated into peptides (Marshall et al., 2019).

  • Organotin(IV) Complexes Synthesis : Novel diorganotin(IV) and triorganotin(IV) derivatives of Boc-Arg-OH were synthesized. These complexes showed marked cytotoxic activity against human HT29 colorectal carcinoma cells, suggesting potential in cancer therapy (Girasolo et al., 2010).

  • Peptide Synthesis and Kinetic Studies : Boc-Arg(NO2)-OH was used in the synthesis of peptides like Boc-Phe-Arg(NO2)-Phe-Pro-OH. It allowed for studying the kinetics of peptide synthesis and the efficiency of protective groups (Mutulis et al., 2009).

  • Photocatalysis Research : Research on N-doped (BiO)2CO3 hollow nanoplates microspheres (N-BOC) for visible light photocatalytic removal of NO in air utilized a material synthesis process involving Boc-Arg(NO2)-OH. This study contributes to air cleaning technology (Dong et al., 2013).

  • Synthesis of Peptide Analogs : Boc-Arg(NO2)-OH was used in the synthesis of various peptide analogs. These include Hyp3-tuftsin analogue and its glucosylated derivatives, contributing to the study of peptides' immunogenic properties (Biondi et al., 2009).

  • Arginine Derivative Coupling Studies : Investigations into the formation of Arg-Arg bonds using Boc-Arg(NO2)-OH and different coupling methods provided insights into peptide synthesis techniques (Neubert & Jakubke, 1978).

  • Bismuth Carbonate Photocatalysts : Studies on bismuth carbonate (Bi2O2CO3, BOC) photocatalysts, including Boc-Arg(NO2)-OH derivatives, have shown their effectiveness in environmental applications like NOx removal (Liu et al., 2019).

  • Synthesis of Biologically Active Peptides : Boc-Arg(NO2)-OH was employed in the synthesis of homoarginine-containing opioid peptides, highlighting its role in designing biologically active peptides with increased resistance to degradation (Izdebski et al., 2007).

Safety And Hazards

The safety data sheet for Boc-Arg(NO2)-OH is available and should be referred to for detailed safety and hazard information .

properties

IUPAC Name

(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSSOVRIEPAIMP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883805
Record name L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Arg(NO2)-OH

CAS RN

2188-18-3
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2188-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-L-nitroarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002188183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-L-ornithine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Boc-L-Nitroarginine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKQ9PP5RVE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
B Wang, CW Wei, X Li, CL Li, YN Liu, JX Wang - Acta Chimica Sinica, 2008 - sioc-journal.cn
The ferrocene conjugate Fc-Arg (NO2)-Gly-Asp (OMe)-OMe (5) was synthesized from ferrocene, Gly, Asp and BOC-Arg (NO2)-OH by the method of solution synthesis with the yield of …
Number of citations: 2 sioc-journal.cn
DL Danalev, LT Vezenkov… - Journal of Peptide …, 2004 - Wiley Online Library
Intensive investigation connected with the development of new anticoagulant agents for the treatment of cardiovascular diseases was carried out. Direct and specific inhibition of …
Number of citations: 14 onlinelibrary.wiley.com
K SUZUKI, Y SASAKI - Chemical and Pharmaceutical Bulletin, 1973 - jstage.jst.go.jp
Solid phase synthesis of H-Arg-Phe-Ser-Trp-Gly-Ala-Glu-Gly-Gln-Arg-OH was accomplished by two different approaches, stepwise chain elongation and fragment condensation. Two …
Number of citations: 9 www.jstage.jst.go.jp
O Keller, WE Keller, G Look, G Wersin - Organic Syntheses, 2003 - Wiley Online Library
tert‐Butoxycarbonylation of amino acids and their derivatives: N‐tert‐butoxycarbonyl‐l‐phenylalanine reactant: 223 g (1 mol) of di‐tert‐butyl dicarbonate product: N‐tert‐butoxycarbonyl‐…
Number of citations: 139 onlinelibrary.wiley.com
H Kondo, K Takaki, R Kuroki, A Tada… - Bulletin of the …, 1984 - journal.csj.jp
The following two fluorescent peptides were prepared as substrates of the cyclic AMP-dependent protein kinase reaction: Leu–Arg–Arg–Ala–Ser–Leu–X; 1 (X= 2-(dansylamino)…
Number of citations: 4 www.journal.csj.jp
K Abiraj, HS Prasad, AS Gowda… - Protein and Peptide …, 2004 - ingentaconnect.com
Bactenecin7 (Bac7), a cationic antibacterial peptide, contains a repeating region of Xaa-Pro-Arg- Pro (Xaa = hydrophobic residue). To investigate the structure and property of a Pro / Arg…
Number of citations: 6 www.ingentaconnect.com
M Fridkin, E Hazum, R Kalir, M Rotman… - Journal of Solid-Phase …, 1977 - Springer
Luteinizing hormone-releasing hormone, pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH 2 , 2 was synthesized in a stepwise manner by two approaches: the use of insoluble polymeric …
Number of citations: 3 link.springer.com
C Kettner, E Shaw - Methods in enzymology, 1981 - Elsevier
Publisher Summary The value of affinity labels in the identification and characterization of proteases in their physiological environments has been clearly demonstrated by the use of …
Number of citations: 221 www.sciencedirect.com
K Kurohane, Y Namba, N Oku - Life Sciences, 2000 - Elsevier
Administration of large amounts of synthetic peptides based on the Arg-Gly-Asp (RGD) sequence has been shown to suppress tumor metastasis. To overcome the rapid degradation of …
Number of citations: 39 www.sciencedirect.com
T Wakamiya, M Kamata, S Kusumoto… - Peptide …, 1993 - Chemical Society
Number of citations: 0

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